molecular formula C12H20Cl2N4O B1427765 5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride CAS No. 1361114-55-7

5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride

Cat. No. B1427765
M. Wt: 307.22 g/mol
InChI Key: KANCGGURHACMAZ-UHFFFAOYSA-N
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Description

“5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N4O. The parent compound, 5-Methyl-2-pyrazinecarboxylic acid, is a pyrazine derivative .


Synthesis Analysis

5-Methylpyrazine-2-carboxylic acid, an intermediate of the lipid-lowering drug amoximus, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-pyrazinecarboxylic acid, a component of the compound , has the molecular formula C6H6N2O2 . The average mass is 138.124 Da and the monoisotopic mass is 138.042923 Da .


Chemical Reactions Analysis

5-Methyl-2-pyrazinecarboxylic acid has been studied in the context of simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) . It reacts with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure which contains open channels .


Physical And Chemical Properties Analysis

The parent compound, 5-Methyl-2-pyrazinecarboxylic acid, has a melting point of 167-171 °C . The SMILES string representation of the molecule is Cc1cnc(cn1)C(O)=O .

Scientific Research Applications

Synthesis and Biological Evaluation

5-Methyl-pyrazine-2-carboxylic acid derivatives, through the condensation with various amines, have been synthesized and evaluated for their biological activities. These compounds have shown significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, highlighting their potential in the development of new therapeutic agents (Doležal et al., 2006).

Pharmacological Profile

The compound acipimox, a derivative of 5-methyl-pyrazine-2-carboxylic acid, has been studied for its antilipolytic properties. Its ability to inhibit lipolysis in rat adipocytes and lower cyclic AMP levels in epididymal tissue suggests a role in metabolic regulation (Lovisolo et al., 1981).

Structural and Theoretical Investigations

Studies on 5-methyl-pyrazine-2-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have provided insights into the molecular structure and electronic transitions within these molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Viveka et al., 2016).

Synthesis of Pyrazine Derivatives

The synthesis of 5-methyl-pyrazine-2-carboxylic acid derivatives has been explored in various studies, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. These syntheses contribute to the expanding library of pyrazine-based compounds for diverse applications (Shu et al., 2012).

Safety And Hazards

5-Methyl-2-pyrazinecarboxylic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-9-7-15-11(8-14-9)12(17)16-10-3-2-5-13-6-4-10;;/h7-8,10,13H,2-6H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCGGURHACMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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